molecular formula C12H23NO4 B183842 Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 130985-42-1

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B183842
CAS No.: 130985-42-1
M. Wt: 245.32 g/mol
InChI Key: MXMKNMCSDWUFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Mechanism of Action

The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its balance of stability and ease of removal. The Boc group provides protection under a wide range of conditions and can be selectively removed without affecting other functional groups, making it highly versatile in organic synthesis .

Properties

IUPAC Name

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKNMCSDWUFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.